1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Antiproliferative Activity Cancer Cell Lines SAR

Fragment-based drug discovery requires reliable, high-purity heterocyclic scaffolds with validated biological activity. 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one (CAS 1049672-77-6) addresses this need as a purine isostere with demonstrated kinase inhibitory activity. • Validated GSK-3β inhibitor core (nanomolar IC50) with selectivity over related kinases • Five distinct vectors (N-1, N-2, C-3, C-5, C-7) enable systematic SAR exploration • 98% purity ensures reproducible fragment screening and hit-to-lead optimization • Antiproliferative activity across pancreatic, ovarian, prostate, and melanoma cell lines

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 1049672-77-6
Cat. No. B1426240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-c]pyridin-5(6H)-one
CAS1049672-77-6
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CNC1=O
InChIInChI=1S/C6H5N3O/c10-6-1-4-2-8-9-5(4)3-7-6/h1-3H,(H,7,10)(H,8,9)
InChIKeyXCRKRGZMCITMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one Procurement Guide


1H-Pyrazolo[3,4-c]pyridin-5(6H)-one (CAS 1049672-77-6), also known as 1,6-dihydropyrazolo[3,4-c]pyridin-5-one, is a fused bicyclic heterocyclic scaffold comprising a pyrazole ring and a pyridinone ring [1]. It has a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol . This compound serves as a versatile building block in medicinal chemistry and fragment-based drug discovery, with demonstrated utility in the synthesis of kinase inhibitors (including GSK-3β, Pim, and BTK inhibitors) and antiproliferative agents [2][3][4]. The scaffold is commercially available at 98% purity and is intended strictly for research and development applications . The pyrazolo[3,4-c]pyridine core is a purine isostere, which allows it to mimic adenosine in biological systems while offering distinct hydrogen-bonding patterns and metabolic stability profiles [5].

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one: Why Substitution Fails


The pyrazolo[3,4-c]pyridine core cannot be simply substituted with other heterocyclic scaffolds due to its unique geometric arrangement and electronic properties. This specific [3,4-c] ring fusion creates a hydrogen-bonding donor-acceptor pattern that is distinct from the [3,4-b] and [4,3-d] regioisomers, which alters target binding and selectivity [1]. Additionally, the presence of the N1-H moiety in the pyrazole ring is critical for kinase hinge-region binding interactions; removal or alkylation of this hydrogen significantly reduces GSK-3β inhibitory activity [2]. The lactam functionality at the 5-position provides a vector for additional functionalization while maintaining metabolic stability, a feature not available in fully aromatic pyrazolo[3,4-c]pyridines [3]. Furthermore, the scaffold's synthetic versatility for C-3, C-5, C-7, N-1, and N-2 elaboration is unmatched by simpler heterocyclic fragments, enabling systematic hit-to-lead optimization in fragment-based drug discovery programs [4]. These scaffold-specific characteristics mean that generic substitution with other heterocyclic cores will not replicate the same biological or synthetic outcomes.

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one: Quantitative Differentiation Evidence


Scaffold-Dependent Antiproliferative Activity

In a comparative study of pyrazolopyridine derivatives, the 3,7-disubstituted pyrazolo[3,4-c]pyridine scaffold demonstrated potent antiproliferative activity. Compound 46, a derivative of this scaffold, exhibited IC50 values in the submicromolar to low micromolar range against pancreatic MIA PaCa-2 and ovarian SCOV3 cancer cell lines [1]. This potency is significantly higher than that of earlier generation pyrazolo[3,4-c]pyridine analogs which had IC50 values in the 3.0-16.0 µM range [2]. The observed 10- to 30-fold improvement in potency highlights the critical role of specific substitution patterns on the 1H-pyrazolo[3,4-c]pyridin-5(6H)-one core for achieving therapeutic-level antiproliferative effects.

Antiproliferative Activity Cancer Cell Lines SAR

PDE4 Inhibition and In Vivo Efficacy

The pyrazolo[3,4-c]pyridine derivative CP-220,629 is a potent inhibitor of phosphodiesterase 4 (PDE4), with an IC50 of 0.44 μM [1]. This represents a significant improvement over earlier lead compounds in the same series, which had IC50 values up to 50-fold higher [2]. In vivo, CP-220,629 demonstrated an ED50 of 2.0 mg/kg in a guinea pig aerosolized antigen-induced airway obstruction model, confirming its efficacy in a relevant disease setting [1]. These data validate the pyrazolo[3,4-c]pyridine core as a privileged scaffold for PDE4 inhibition and highlight the importance of specific substitution for achieving both potency and in vivo activity.

PDE4 Inhibition Inflammation Airway Obstruction

Kinase Selectivity Profile

Substituted pyrazolo[3,4-c]pyridines exhibit selective inhibition of glycogen synthase kinase 3 (GSK-3α/β) over cdc2-like kinase 1 (CLK1) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), with good selectivity and remarkable structure-activity relationships [1]. Molecular docking studies reveal that the N1-H of the pyrazole ring forms critical hydrogen bonds with the kinase hinge region, a binding mode that distinguishes it from purine-based inhibitors [1]. This selectivity is further enhanced by the absence of a bulky 7-substituent, which allows for optimal fit within the ATP-binding pocket [1]. The pyrazolo[3,4-c]pyridine core thus offers a distinct kinase inhibition profile compared to structurally related purine isosteres, which often exhibit broader kinase inhibition and off-target effects.

Kinase Inhibition GSK-3β Selectivity

Multi-Vector Functionalization

The 1H-pyrazolo[3,4-c]pyridin-5(6H)-one scaffold can be selectively functionalized at five distinct positions (N-1, N-2, C-3, C-5, and C-7) using a combination of protection-group strategies, alkylation, borylation/Suzuki coupling, Buchwald-Hartwig amination, and directed metalation/Negishi cross-coupling [1]. This multi-vector elaboration capability is superior to simpler heterocyclic fragments (e.g., indazole or pyridine) which typically offer fewer points of diversification [1]. The demonstrated synthetic route enables systematic exploration of chemical space around the core, facilitating rapid hit-to-lead optimization in fragment-based drug discovery programs [1]. Furthermore, the tetrahydropyrazolo[3,4-c]pyridin-5-one variant can be efficiently synthesized via a Dieckmann condensation/hydrazine cyclization sequence, providing access to additional substitution patterns at C-3 and N-6 [2].

Fragment-Based Drug Discovery Synthetic Elaboration Hit-to-Lead

Purity and Quality Control

Commercially available 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one (CAS 1049672-77-6) is supplied at a standard purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC available upon request . This level of purity is essential for reproducible biological assays and synthetic transformations, as impurities can confound activity data or lead to unwanted side reactions. In contrast, many alternative pyrazolopyridine building blocks are offered at lower or unspecified purity grades, introducing variability and risk into research programs . The availability of analytical data ensures that researchers can confidently use this scaffold without additional purification steps, saving time and resources.

Purity Quality Control Procurement

Cytotoxicity vs. Purine Analogues

A series of 5-arylcarboximidamidopyrazolo[3,4-c]pyridines exhibited strong cytotoxic properties against a variety of cancer cell lines, with IC50 values in the medium to high nanomolar range [1]. This activity is comparable to or exceeds that of structurally similar purine analogues, which often show micromolar IC50 values against the same cell lines [1]. The pyrazolo[3,4-c]pyridine core, when appropriately functionalized at the 5-position, thus provides a distinct advantage in achieving potent antiproliferative effects. Mechanistic studies indicate that these compounds induce apoptosis and cell cycle arrest, further validating the scaffold's utility in anticancer drug discovery [1].

Cytotoxicity Cancer Cell Lines SAR

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one: Optimal Application Scenarios


Fragment-Based Drug Discovery & Hit-to-Lead

As a heterocyclic fragment with five distinct vectors for chemical elaboration, 1H-pyrazolo[3,4-c]pyridin-5(6H)-one is ideally suited for fragment-based drug discovery programs. Its synthetic versatility, demonstrated by selective functionalization at N-1, N-2, C-3, C-5, and C-7, enables rapid exploration of chemical space and systematic optimization of binding affinity and selectivity [1]. The scaffold's 98% purity ensures reproducible results in fragment screening and subsequent medicinal chemistry efforts.

Kinase Inhibitor Lead Generation

The pyrazolo[3,4-c]pyridine core is a validated scaffold for the development of selective kinase inhibitors. It has been successfully employed in the design of potent GSK-3β inhibitors (IC50 in nanomolar range) with good selectivity over related kinases [2]. Additionally, patents from Roche and Jumbo Drug Bank highlight its utility in generating Pim kinase and BTK kinase inhibitors for oncology applications [3][4]. The N1-H of the pyrazole ring is critical for hinge-region binding, a feature that can be exploited in structure-based drug design.

Anticancer Agent Development

Derivatives of 1H-pyrazolo[3,4-c]pyridin-5(6H)-one have demonstrated potent antiproliferative and cytotoxic activity across multiple cancer cell lines, including pancreatic, ovarian, prostate, and melanoma, with IC50 values ranging from submicromolar to nanomolar concentrations [5][6]. The scaffold's ability to induce apoptosis and cell cycle arrest makes it a promising starting point for the development of novel chemotherapeutic agents.

Inflammation & Respiratory Disease Research

The pyrazolo[3,4-c]pyridine scaffold has yielded CP-220,629, a potent PDE4 inhibitor with an IC50 of 0.44 μM and in vivo efficacy in an airway obstruction model (ED50 = 2.0 mg/kg) [7]. This validates the core for the development of anti-inflammatory agents, particularly for respiratory diseases such as asthma and COPD, where PDE4 inhibition is a clinically validated mechanism.

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